贝他洛尔
概述
描述
Betaxolol is a cardioselective beta-1-adrenergic antagonist commonly used to treat hypertension and elevated intraocular pressure when administered ophthalmically . It is a small molecule with the chemical formula C18H29NO3 and a molecular weight of 307.43 g/mol . Betaxolol is known for its high selectivity for beta-1 receptors, which are primarily located in the heart, making it effective in reducing heart rate and blood pressure .
科学研究应用
贝他乐克具有广泛的科学研究应用:
作用机制
生化分析
Biochemical Properties
Betaxolol selectively blocks catecholamine stimulation of beta (1)-adrenergic receptors in the heart and vascular smooth muscle . This interaction results in a reduction of heart rate, cardiac output, systolic and diastolic blood pressure .
Cellular Effects
Betaxolol has a significant impact on various types of cells and cellular processes. It influences cell function by reducing heart rate and blood pressure, which are critical parameters in cardiovascular cell function . Betaxolol also reduces the pressure within the eye, which is thought to be caused by reducing the production of the liquid (aqueous humor) within the eye .
Molecular Mechanism
Betaxolol exerts its effects at the molecular level by selectively blocking catecholamine stimulation of beta (1)-adrenergic receptors in the heart and vascular smooth muscle . This results in a reduction of heart rate, cardiac output, systolic and diastolic blood pressure, and possibly reflex orthostatic hypotension .
Temporal Effects in Laboratory Settings
It is known that Betaxolol has a long duration of action, with a significant reduction in exercise-induced tachycardia being observed in healthy subjects 48 hours after the administration of a single 40mg dose .
Dosage Effects in Animal Models
In animal and human studies, Betaxolol’s β-blocking potency was about 4 times that of propranolol after oral administration
Metabolic Pathways
Betaxolol is primarily metabolized in the liver. Approximately 15% of the administered dose is excreted as unchanged drug, the remainder being metabolites whose contribution to the clinical effect is negligible .
Transport and Distribution
It is known that Betaxolol is primarily metabolized in the liver and excreted through the kidneys .
Subcellular Localization
Given its mechanism of action, it is likely that Betaxolol interacts with beta (1)-adrenergic receptors, which are typically located in the cell membrane .
准备方法
合成路线和反应条件
贝他乐克可以通过一个多步合成过程合成,该过程涉及4-(2-环丙基甲氧基)乙基苯酚与环氧氯丙烷反应,形成环氧化物中间体。 然后将该中间体与异丙胺反应生成贝他乐克 . 反应条件通常涉及使用乙醇或甲醇等溶剂,并且可能需要加热以促进反应。
工业生产方法
在工业环境中,贝他乐克的生产涉及类似的合成路线,但规模更大。 该过程针对产量和纯度进行了优化,通常包括额外的纯化步骤,如重结晶或色谱,以确保最终产品符合药学标准 .
化学反应分析
反应类型
贝他乐克会发生各种化学反应,包括:
氧化: 贝他乐克在酸性或碱性条件下可以被氧化,导致降解产物的形成.
还原: 还原反应不太常见,但在特定条件下可能会发生。
常用试剂和条件
氧化: 常用试剂包括在酸性条件下的过氧化氢或高锰酸钾。
还原: 硼氢化钠或氢化铝锂可以用作还原剂。
取代: 卤代烷或酰氯等试剂可用于取代反应.
形成的主要产物
这些反应形成的主要产物取决于所用试剂和特定条件。 例如,氧化会导致各种降解产物的形成,而取代反应会产生不同的贝他乐克衍生物 .
相似化合物的比较
贝他乐克经常与其他β1选择性肾上腺素受体拮抗剂进行比较,如美托洛尔、阿替洛尔和比索洛尔 . 虽然所有这些化合物都具有相似的作用机制,但贝他乐克在其对β1受体的高选择性和在治疗青光眼的眼科应用方面的额外用途方面是独一无二的 . 与普萘洛尔等非选择性β-阻滞剂不同,贝他乐克不会引起支气管痉挛,使其对呼吸系统疾病患者更安全 .
类似化合物列表
- 美托洛尔
- 阿替洛尔
- 比索洛尔
- 普萘洛尔(非选择性)
- 噻吗洛尔(非选择性)
贝他乐克独特的特性和应用使其成为临床和研究环境中的一种宝贵化合物。
属性
IUPAC Name |
1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIUTZDMDHAVTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63659-19-8 (hydrochloride) | |
Record name | Betaxolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2022674 | |
Record name | Betaxolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Betaxolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.98e-02 g/L | |
Record name | Betaxolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Betaxolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Betaxolol selectively blocks catecholamine stimulation of beta(1)-adrenergic receptors in the heart and vascular smooth muscle. This results in a reduction of heart rate, cardiac output, systolic and diastolic blood pressure, and possibly reflex orthostatic hypotension. Betaxolol can also competitively block beta(2)-adrenergic responses in the bronchial and vascular smooth muscles, causing bronchospasm. | |
Record name | Betaxolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
63659-18-7 | |
Record name | Betaxolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63659-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Betaxolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Betaxolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Betaxolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propanol, 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BETAXOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0ZR1R6RZ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Betaxolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
70-72 °C, 70 - 72 °C | |
Record name | Betaxolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Betaxolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of betaxolol?
A1: Betaxolol is a selective antagonist of β1-adrenergic receptors [, , , , ]. This means it preferentially binds to these receptors, primarily found in the heart, and blocks the binding of neurotransmitters like adrenaline and noradrenaline.
Q2: How does betaxolol's β1-adrenergic receptor antagonism relate to its therapeutic effects in treating glaucoma?
A2: While the exact mechanism in glaucoma treatment is unclear, betaxolol is thought to reduce intraocular pressure (IOP) primarily by decreasing the production of aqueous humor [, ]. This is likely due to its antagonistic effect on β1-adrenergic receptors in the ciliary body, which are involved in aqueous humor production.
Q3: Does betaxolol exhibit any activity on other ion channels or receptors?
A3: Yes, research suggests that betaxolol also interacts with other targets besides β1-adrenergic receptors. Studies show that it can directly inhibit voltage-gated sodium and calcium channels in retinal ganglion cells []. It can also inhibit sodium influx into cortical synaptosomes by interacting with neurotoxin site 2 of voltage-sensitive sodium channels [].
Q4: What are the downstream effects of betaxolol's interaction with voltage-gated calcium channels in retinal ganglion cells?
A4: By inhibiting voltage-gated calcium channels, betaxolol reduces calcium influx into retinal ganglion cells. This reduction in intracellular calcium ([Ca2+]i) is suggested to contribute to its neuroprotective effects, potentially by preventing calcium overload and subsequent cell death [, ].
Q5: Betaxolol has been suggested to have neuroprotective properties. What evidence supports this claim?
A5: Studies show that betaxolol can protect retinal ganglion cells from glutamate-induced excitotoxicity, a process implicated in glaucoma and other retinal diseases [, , ]. It also attenuates ischemia-induced effects in the rat retina []. These findings, coupled with its inhibitory effects on calcium influx, support its potential neuroprotective role.
Q6: Does betaxolol influence the expression of neurotrophic factors?
A6: Yes, topical application of betaxolol in rats was found to increase the expression of brain-derived neurotrophic factor (BDNF) mRNA in the retina []. This suggests a potential mechanism by which betaxolol might promote neuronal survival and function.
Q7: What is the molecular formula and weight of betaxolol?
A7: The molecular formula of betaxolol hydrochloride, the commonly used form, is C18H29NO3·HCl. It has a molecular weight of 343.9 g/mol.
Q8: What is known about the stability of betaxolol formulations?
A8: While specific stability data is limited in the provided abstracts, one study investigated the stability of betaxolol eye drops and found that the combination of betaxolol with its preservative (benzalkonium chloride) seemed to reduce the pro-apoptotic effects of the preservative alone on human trabecular cells []. This suggests a potential protective interaction within the formulation.
Q9: How is betaxolol absorbed and distributed in the body?
A9: Betaxolol is well-absorbed after oral administration, with a bioavailability of about 60% in dogs []. Following topical ocular administration, it demonstrates good penetration into the aqueous humor [, ]. It is also known to reach posterior ocular tissues, including the retina and optic nerve head [, ].
Q10: How is betaxolol metabolized and excreted?
A10: Betaxolol undergoes metabolism primarily via O-dealkylation of the cyclopropylmethoxyethyl moiety and N-dealkylation of the isopropylaminopropoxy moiety []. It is primarily excreted through urine and feces [].
Q11: Does the route of administration (e.g., topical vs. oral) affect betaxolol's pharmacokinetic profile?
A11: Yes, topical ocular administration results in lower systemic exposure compared to oral administration, making it suitable for local treatment of glaucoma with a reduced risk of systemic side effects [, ].
Q12: Are there differences in the pharmacokinetics of betaxolol between different formulations, like suspensions and solutions?
A12: One study found that the aqueous humor concentration of betaxolol was higher after topical administration of a 0.25% suspension compared to a 0.5% solution, although the difference was not statistically significant []. This suggests potential differences in bioavailability depending on the formulation.
Q13: How does the pharmacokinetic profile of betaxolol compare to other beta-blockers used in glaucoma treatment, like timolol?
A13: Betaxolol has a longer duration of action and a longer plasma elimination half-life compared to timolol [, ]. This allows for less frequent dosing, potentially improving patient compliance.
Q14: Does the presence of active metabolites affect the overall efficacy or safety profile of betaxolol?
A15: Further research is needed to fully understand the contribution of active metabolites, like hydroxybetaxolol, to the overall clinical effects of betaxolol [].
Q15: Are there any genetic factors that influence betaxolol's pharmacokinetics or pharmacodynamics?
A16: Yes, studies suggest that polymorphisms in the CYP2D6 gene, which encodes a drug-metabolizing enzyme, can influence betaxolol's antihypertensive and heart rate-lowering effects []. Specifically, carriers of the Pro34 allele might exhibit increased sensitivity to betaxolol.
Q16: What in vitro models have been used to study the effects of betaxolol on retinal cells?
A17: Researchers have used mixed retinal cell cultures and isolated retinal ganglion cells from various species, including rats and tiger salamanders, to investigate betaxolol's neuroprotective effects against glutamate excitotoxicity and its impact on intracellular calcium levels [, , ].
Q17: What in vivo models have been employed to evaluate betaxolol's effects on IOP and retinal damage?
A18: Studies have used rabbit models to investigate the long-term effects of topical betaxolol on tissue circulation in the iris and optic nerve head []. Additionally, rat models have been used to assess betaxolol's ability to attenuate ischemia-induced damage to the retina [].
Q18: Does Betaxolol induce or inhibit drug-metabolizing enzymes?
A19: While not explicitly addressed in the provided abstracts, one study suggests that genetic variations in the CYP2D6 gene, which encodes a drug-metabolizing enzyme, can influence betaxolol's effects []. This implies a potential for betaxolol to be metabolized by CYP2D6 and highlights the possibility of drug interactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。